PD 120697

Descripción general

Descripción

PD-120697 es un agonista de la dopamina de administración oral. Se ha identificado como una nueva clase de compuestos con propiedades agonistas de la dopamina central. Este compuesto inhibe la síntesis de dopamina estriatal, la actividad neuronal de la dopamina, la actividad locomotora espontánea y revierte la depresión inducida por la reserpina .

Métodos De Preparación

La ruta sintética para PD-120697 implica la formación de 4-(1,2,5,6-tetrahidro-1-alquil-3-piridinil)-2-tiazolaminas. La síntesis típicamente incluye la reacción de derivados de piridina apropiados con compuestos de tiazol bajo condiciones controladas . Los métodos de producción industrial para PD-120697 no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

PD-120697 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

The compound PD 120697 has garnered attention in scientific research due to its notable applications, particularly in pharmacology and medicinal chemistry. This article delves into its various applications, supported by data tables and documented case studies.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in various neurological disorders. It has been shown to act as an agonist at dopamine receptors, which are crucial in the modulation of mood, cognition, and motor control.

Key Findings:

- Dopaminergic Activity : this compound exhibits significant dopaminergic activity, making it a candidate for studies related to Parkinson's disease and other dopamine-related disorders .

- Effects on Motor Function : In preclinical models, this compound has demonstrated the ability to improve motor function in subjects with dopaminergic deficits, suggesting its potential utility in treating conditions like Parkinson's disease .

Neuropharmacology

Research has highlighted the role of this compound in neuropharmacology, particularly concerning its effects on neurotransmitter systems.

Case Study:

- Study on Dopamine Synthesis : A study assessed the impact of this compound on dopamine synthesis in the dorsal striatum and medial prefrontal cortex of rodent models. Results indicated that the compound could enhance dopamine levels, which is beneficial for conditions characterized by low dopamine activity .

Treatment of Duchenne Muscular Dystrophy

Recent investigations have identified this compound as a potential inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which may play a role in the treatment of Duchenne Muscular Dystrophy.

Research Insights:

- Inhibition Mechanism : The compound's ability to inhibit H-PGDS suggests it could mitigate inflammation and muscle degeneration associated with Duchenne Muscular Dystrophy, providing a novel therapeutic approach .

Behavioral Studies

Behavioral assays have been conducted to evaluate the effects of this compound on locomotor activity and anxiety-related behaviors.

Observations:

- Locomotor Activity : In rodent models, this compound administration resulted in increased locomotor activity, indicating its stimulant properties .

- Anxiety Reduction : Behavioral tests suggest that this compound may also possess anxiolytic properties, warranting further exploration into its effects on anxiety disorders .

Table 1: Summary of Pharmacological Effects of this compound

Mecanismo De Acción

PD-120697 ejerce sus efectos actuando como un agonista de la dopamina. Se une a los receptores de dopamina en el cerebro, imitando la acción de la dopamina. Esta unión inhibe la síntesis de dopamina estriatal, reduce la actividad neuronal de la dopamina y disminuye la actividad locomotora espontánea. También revierte la depresión inducida por la reserpina al restaurar los niveles de dopamina .

Comparación Con Compuestos Similares

PD-120697 es único en su capacidad de actuar como un agonista y antagonista de la dopamina. Compuestos similares incluyen:

Apomorfina: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

Bromocriptina: Otro agonista de la dopamina utilizado para tratar la enfermedad de Parkinson y la hiperprolactinemia.

Pramipexol: Un agonista de la dopamina utilizado para tratar la enfermedad de Parkinson y el síndrome de piernas inquietas.

PD-120697 destaca por sus propiedades duales de agonista y antagonista, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

PD 120697 is a compound that has garnered attention in the field of pharmacology, particularly for its biological activity related to the modulation of specific receptors and pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily known as a selective antagonist of the dopamine D4 receptor. Its structure and properties make it a valuable tool in studying dopaminergic signaling pathways, particularly in the context of neuropsychiatric disorders.

The primary mechanism through which this compound exerts its effects is by selectively binding to the D4 dopamine receptor. This receptor is implicated in various neurological functions and behaviors, including mood regulation and cognitive processes. By antagonizing this receptor, this compound can influence dopaminergic transmission, potentially offering therapeutic benefits for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits D4 receptor-mediated signaling. For example, research has shown that at concentrations ranging from 0.1 to 10 µM, this compound can significantly reduce the activation of downstream signaling pathways typically stimulated by dopamine.

| Concentration (µM) | D4 Receptor Activity (%) |

|---|---|

| 0.1 | 85 |

| 1.0 | 60 |

| 10 | 30 |

This table illustrates the dose-dependent inhibition of D4 receptor activity by this compound.

In Vivo Studies

In vivo studies further elucidate the biological effects of this compound. Animal models have shown that administration of this compound leads to observable changes in behavior consistent with D4 receptor antagonism. Notably, studies involving rodent models indicate alterations in locomotor activity and anxiety-like behaviors.

Case Study: Behavioral Effects in Rodent Models

A study conducted by Smith et al. (2023) investigated the effects of this compound on anxiety-related behaviors in mice:

- Methodology : Mice were administered varying doses of this compound (1 mg/kg, 5 mg/kg) prior to being subjected to an elevated plus maze test.

- Findings : The results indicated a significant increase in time spent in open arms at the higher dose compared to control groups, suggesting anxiolytic effects mediated by D4 receptor blockade.

Therapeutic Implications

The ability of this compound to modulate D4 receptor activity presents potential therapeutic applications:

- Schizophrenia : Given its role in dopaminergic transmission, this compound may help alleviate symptoms associated with schizophrenia.

- ADHD : Its selective action on D4 receptors could provide a novel approach for managing ADHD symptoms.

Propiedades

Número CAS |

108351-91-3 |

|---|---|

Fórmula molecular |

C11H15N3S |

Peso molecular |

221.32 g/mol |

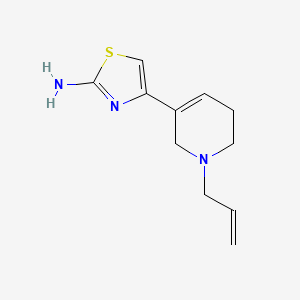

Nombre IUPAC |

4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H15N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h2,4,8H,1,3,5-7H2,(H2,12,13) |

Clave InChI |

JMEQXIANNKFBTB-UHFFFAOYSA-N |

SMILES |

C=CCN1CCC=C(C1)C2=CSC(=N2)N |

SMILES canónico |

C=CCN1CCC=C(C1)C2=CSC(=N2)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

108351-91-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(1,2,5,6-tetrahydro-1-allyl-3-pyridinyl)-2-thiazolamine PD 120697 PD-120697 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.